molecular formula C11H12F3NOS B14397383 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide CAS No. 87943-22-4

2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B14397383
CAS No.: 87943-22-4
M. Wt: 263.28 g/mol
InChI Key: CBNUDLPFAXGAFZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is an organic compound characterized by the presence of trifluoromethyl, acetamide, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable sulfanyl derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trifluoroacetic anhydride and 4-methylthiophenol. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-trifluoromethylated derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The acetamide group contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-methylacetamide
  • 2,2,2-Trifluoroacetamide
  • 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other trifluoroacetamide derivatives, making it a valuable compound for research and development.

Properties

CAS No.

87943-22-4

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C11H12F3NOS/c1-8-2-4-9(5-3-8)17-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

CBNUDLPFAXGAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C(F)(F)F

Origin of Product

United States

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